Rifamycin B(2-)
Rifamycin B(2-)
Rifamycin B(2-) is a hydroxy monocarboxylic acid anion arising from deprotonation of the carboxy and 5-carboxy groups of rifamycin B; major species at pH 7.3. It is a conjugate base of a rifamycin B.
Brand Name:
Vulcanchem
CAS No.:
13929-35-6
VCID:
VC0118405
InChI:
InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/p-2/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1
SMILES:
CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])OCC(=O)[O-])C
Molecular Formula:
C₃₉H₄₉NO₁₄
Molecular Weight:
753.8 g/mol
Rifamycin B(2-)
CAS No.: 13929-35-6
Reference Standards
VCID: VC0118405
Molecular Formula: C₃₉H₄₉NO₁₄
Molecular Weight: 753.8 g/mol
CAS No. | 13929-35-6 |
---|---|
Product Name | Rifamycin B(2-) |
Molecular Formula | C₃₉H₄₉NO₁₄ |
Molecular Weight | 753.8 g/mol |
IUPAC Name | 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-15,17,29-trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-2-oxido-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetate |
Standard InChI | InChI=1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/p-2/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1 |
Standard InChIKey | SQTCRTQCPJICLD-KTQDUKAHSA-L |
Isomeric SMILES | C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])OCC(=O)[O-])/C |
SMILES | CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])OCC(=O)[O-])C |
Canonical SMILES | CC1C=CC=C(C(=O)NC2=CC(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)[O-])OCC(=O)[O-])C |
Description | Rifamycin B(2-) is a hydroxy monocarboxylic acid anion arising from deprotonation of the carboxy and 5-carboxy groups of rifamycin B; major species at pH 7.3. It is a conjugate base of a rifamycin B. |
Synonyms | 4-O-(Carboxymethyl)rifamycin; [(1,2-Dihydro-5,6,17,19,21-pentahydroxy-23-_x000B_methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca[1,11,13]trienimino)naphtho[2,1-b]furan-9-yl)oxy]acetic Acid 21-Acetate; |
PubChem Compound | 25245928 |
Last Modified | Dec 23 2021 |
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